molecular formula C21H22ClN3O3S B10864574 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B10864574
M. Wt: 431.9 g/mol
InChI Key: PFPOWVBVPXGQOU-UHFFFAOYSA-N
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Description

2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique imidazolidinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl core, followed by the introduction of the chlorobenzyl and methoxyphenyl groups. Common reagents used in these reactions include various chlorinating agents, ethylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
  • **2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-HYDROXYPHENYL)ACETAMIDE
  • **2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both chlorobenzyl and methoxyphenyl groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H22ClN3O3S/c1-3-24-20(27)18(12-19(26)23-16-8-10-17(28-2)11-9-16)25(21(24)29)13-14-4-6-15(22)7-5-14/h4-11,18H,3,12-13H2,1-2H3,(H,23,26)

InChI Key

PFPOWVBVPXGQOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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